2-Bromobenzyl cyclohexyl ether
Overview
Description
2-Bromobenzyl cyclohexyl ether is an organic compound characterized by the presence of a bromobenzyl group attached to a cyclohexyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2-Bromobenzyl cyclohexyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction typically involves the use of 2-bromobenzyl bromide and cyclohexanol in the presence of a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzyl cyclohexyl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes and alcohols.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Aromatic aldehydes and alcohols.
Reduction: Benzyl cyclohexyl ether.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
2-Bromobenzyl cyclohexyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromobenzyl cyclohexyl ether involves its interaction with various molecular targets. The bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ether moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Benzyl cyclohexyl ether: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chlorobenzyl cyclohexyl ether: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and properties.
3-Bromobenzyl cyclohexyl ether: Positional isomer with the bromine atom at the meta position, affecting its chemical behavior.
Uniqueness: 2-Bromobenzyl cyclohexyl ether is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable compound for various synthetic applications and research studies.
Properties
IUPAC Name |
1-bromo-2-(cyclohexyloxymethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBJWVCRXODYOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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